REACTION_CXSMILES
|
Cl[C:2]1C=C(C)C(C)=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[C:15]([CH3:17])[C:14]([CH3:18])=[CH:13][C:12]=1[Cl:19].[Al+3].[Cl-].[Cl-].[Cl-].Cl[CH2:25]Cl>>[Cl:19][C:12]1[C:11]2[O:10][C:3]([CH3:2])([CH3:4])[CH2:25][C:16]=2[C:15]([CH3:17])=[C:14]([CH3:18])[CH:13]=1 |f:1.2.3.4|
|
Name
|
2-chloro-4,5-dimethylphenyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)C)C)OC1=C(C=C(C(=C1)C)C)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a crude product
|
Type
|
CUSTOM
|
Details
|
Final purification
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=2CC(OC21)(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |